REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5](=[O:19])[NH:6][CH:7]([CH2:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1)[CH2:8][CH:9]=[CH2:10].[CH2:20]([O:22][CH2:23]Cl)[CH3:21]>O1CCCC1>[CH3:3][O:4][C:5](=[O:19])[N:6]([CH:7]([CH2:11][C:12]1[CH:13]=[CH:14][C:15]([Cl:18])=[CH:16][CH:17]=1)[CH2:8][CH:9]=[CH2:10])[CH2:23][O:22][CH2:20][CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
COC(NC(CC=C)CC1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon
|
Type
|
CUSTOM
|
Details
|
in the course of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours until the evolution of gas subsides
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
does not exceed 5° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated slowly to 25° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Excess sodium hydride is destroyed carefully with 1 ml of water before more water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted again with tert-butyl methyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled at 0.1 mbar
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
COC(N(COCC)C(CC=C)CC1=CC=C(C=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |